molecular formula C18H21N5O3S B2874665 4-(3,5-dimethyl-1H-pyrazole-1-carbonyl)-N-(4-ethylphenyl)-3-methyl-1H-pyrazole-5-sulfonamide CAS No. 1240217-52-0

4-(3,5-dimethyl-1H-pyrazole-1-carbonyl)-N-(4-ethylphenyl)-3-methyl-1H-pyrazole-5-sulfonamide

Cat. No.: B2874665
CAS No.: 1240217-52-0
M. Wt: 387.46
InChI Key: IVUKYHKDWDAUST-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(3,5-dimethyl-1H-pyrazole-1-carbonyl)-N-(4-ethylphenyl)-3-methyl-1H-pyrazole-5-sulfonamide is a useful research compound. Its molecular formula is C18H21N5O3S and its molecular weight is 387.46. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Biological Activities

Compounds with pyrazole and sulfonamide pharmacophores have been synthesized and investigated for their inhibitory activities against various enzymes and for their potential therapeutic applications. These compounds exhibit carbonic anhydrase and acetylcholinesterase inhibitory activities with low cytotoxicity, indicating their potential for treating conditions associated with these enzymes (Ozmen Ozgun et al., 2019). Additionally, pyrazole-based sulfonamides have shown promising results as carbonic anhydrase inhibitors, highlighting their significance in developing new therapeutic agents (Büyükkıdan et al., 2017).

Antimicrobial and Anticancer Properties

These compounds also exhibit antimicrobial properties, making them potential candidates for developing new antibacterial agents. For instance, novel heterocyclic compounds containing a sulfonamido moiety have been synthesized and tested for their antibacterial activity, with some compounds showing high activities (Azab et al., 2013). Furthermore, the anticancer and antiproliferative activities of pyrazole-sulfonamide derivatives have been explored, indicating their potential in cancer therapy (Mert et al., 2014; Ghorab et al., 2015).

Inhibition of Carbonic Anhydrase Isoenzymes

The inhibition of carbonic anhydrase isoenzymes by these compounds has been a significant area of research due to its implications in treating various diseases, such as glaucoma, epilepsy, and edema. Pyrazole-sulfonamide derivatives have been identified as potent inhibitors of human carbonic anhydrase I and II (Kasımoğulları & Bülbül, 2008; Marini et al., 2012).

Properties

IUPAC Name

4-(3,5-dimethylpyrazole-1-carbonyl)-N-(4-ethylphenyl)-5-methyl-1H-pyrazole-3-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21N5O3S/c1-5-14-6-8-15(9-7-14)22-27(25,26)17-16(13(4)19-20-17)18(24)23-12(3)10-11(2)21-23/h6-10,22H,5H2,1-4H3,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IVUKYHKDWDAUST-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)NS(=O)(=O)C2=NNC(=C2C(=O)N3C(=CC(=N3)C)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21N5O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

387.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.